2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid
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Overview
Description
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid is an organic compound that features both boronic ester and indole functionalities. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1H-indole-4-carboxylic acid using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of boronic acids or borate esters.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of organic materials with electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the development of molecular probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In medicinal applications, the indole moiety can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid is unique due to the combination of the indole and boronic ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its indole moiety provides biological activity, while the boronic ester group facilitates cross-coupling reactions, making it valuable in both medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-10-9(13(18)19)6-5-7-11(10)17-12/h5-8,17H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELQZCQPJHMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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